



An In-depth Technical Guide to SCP1-IN-1 and SCP-1

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Compound of Interest		
Compound Name:	Scp1-IN-1	
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This technical guide provides a comprehensive overview of the chemical structures, properties, and biological activities of two distinct molecules: **SCP1-IN-1**, a covalent inhibitor of Small C-terminal domain phosphatase 1 (SCP1), and SCP-1, an analgesic compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed information including experimental protocols and pathway diagrams to facilitate further investigation and application of these compounds.

Section 1: SCP1-IN-1 (Compound SH T-62) Chemical Structure and Properties

SCP1-IN-1, also known as compound SH T-62, is a potent and selective covalent inhibitor of SCP1. Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	N-(2-(2-(N-(4- (trifluoromethoxy)phenyl)sulfamoyl)ethoxy)ethyl) saccharin
Chemical Formula	C20H19F3N2O7S2
Molecular Weight	520.50 g/mol
CAS Number	2764615-55-4
Appearance	Solid
Solubility	Soluble in DMSO
SMILES	O=S1(C2=CC=CC=C2C=C1C(NCCOCCNS(C3 =CC=C(C=C3)OC(F)(F)F)(=O)=O)=O

Mechanism of Action and Biological Activity

SCP1-IN-1 functions as a covalent inhibitor of the Small C-terminal domain phosphatase 1 (SCP1). SCP1 is a phosphatase that plays a crucial role in regulating the stability of the RE1-Silencing Transcription factor (REST). REST is a transcriptional repressor that silences the expression of neuronal genes in non-neuronal cells and is implicated in the growth of certain tumors, such as glioblastoma.

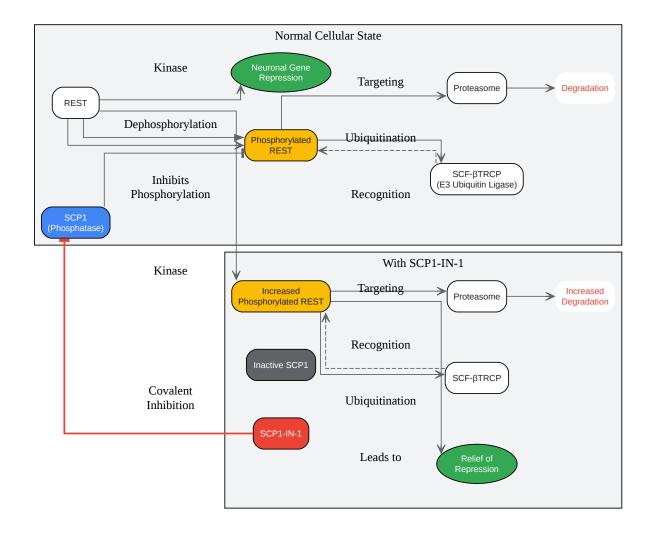
The stability of REST is controlled by its phosphorylation state. When phosphorylated, REST is recognized by the SCF β -TRCP E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent degradation by the proteasome. SCP1 dephosphorylates REST, thereby protecting it from degradation and maintaining its repressive function.

By covalently binding to and inhibiting SCP1, **SCP1-IN-1** prevents the dephosphorylation of REST. This leads to an accumulation of phosphorylated REST, which is then targeted for degradation. The resulting decrease in REST levels can alleviate the repression of neuronal genes and inhibit the growth of REST-dependent tumors. This mechanism of action makes **SCP1-IN-1** a promising candidate for investigation in the context of glioblastoma and other diseases associated with elevated REST activity.



Signaling Pathway

The signaling pathway illustrating the mechanism of action of **SCP1-IN-1** is depicted below.





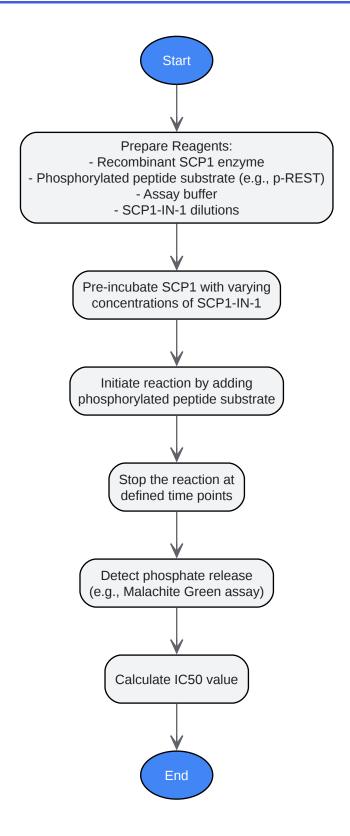
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SCP1-IN-1 Mechanism of Action

Experimental Protocols

This protocol describes a method to assess the inhibitory activity of **SCP1-IN-1** on SCP1 phosphatase in vitro.





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In Vitro SCP1 Inhibition Assay Workflow

Materials:



- Recombinant human SCP1 enzyme
- Phosphorylated peptide substrate (e.g., a synthetic peptide corresponding to the phosphorylated region of REST)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
- SCP1-IN-1 stock solution in DMSO
- 96-well microplate
- Phosphate detection reagent (e.g., Malachite Green Phosphate Assay Kit)

Procedure:

- Prepare serial dilutions of SCP1-IN-1 in assay buffer.
- In a 96-well plate, add a fixed amount of recombinant SCP1 enzyme to each well.
- Add the diluted SCP1-IN-1 or DMSO (vehicle control) to the wells and pre-incubate for a
 defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
- Initiate the phosphatase reaction by adding the phosphorylated peptide substrate to each well.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
- Stop the reaction by adding the Malachite Green reagent.
- Measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.
- Calculate the percentage of SCP1 inhibition for each concentration of SCP1-IN-1 relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



This protocol outlines the steps to investigate the effect of **SCP1-IN-1** on REST protein levels in cultured cells.

Materials:

- Glioblastoma cell line (e.g., U-87 MG)
- Cell culture medium and supplements
- SCP1-IN-1
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- · Western blot transfer system
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-REST, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed glioblastoma cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of SCP1-IN-1 or DMSO (vehicle control) for a specified time course (e.g., 24, 48 hours).
- Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Determine the protein concentration of the cell lysates using the BCA assay.



- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody against REST overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti- β -actin antibody as a loading control.
- Quantify the band intensities to determine the relative levels of REST protein.

Section 2: SCP-1 (N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide) Chemical Structure and Properties

SCP-1 is a derivative of acetaminophen with potential analgesic properties. Its key chemical and physical characteristics are detailed below.

Property	Value
IUPAC Name	N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Chemical Formula	C15H12N2O5S
Molecular Weight	332.33 g/mol
CAS Number	182502-68-7
Appearance	Crystalline solid
SMILES	C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)N C3=CC=C(C=C3)O
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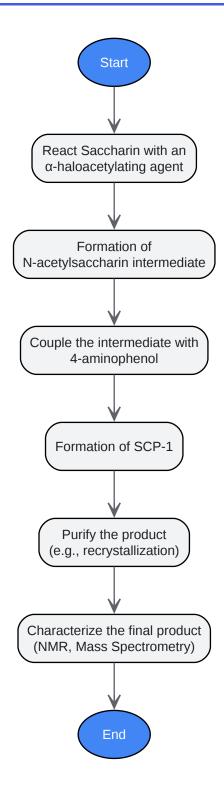
Biological Activity

SCP-1 has been investigated for its analgesic (pain-relieving) properties.[1][2] It is structurally related to acetaminophen (paracetamol) and has been shown to exhibit a similar analgesic profile in preclinical studies.[2] The exact mechanism of action for its analgesic effects is not fully elucidated but is presumed to be similar to that of acetaminophen, which is thought to involve central nervous system pathways. Studies have also compared its hepatic kinetics to acetaminophen, suggesting potential differences in its metabolic profile.[2]

Experimental Protocols

The synthesis of SCP-1 can be achieved following procedures described in the literature.[2] A general synthetic workflow is outlined below.





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General Synthetic Workflow for SCP-1

A detailed protocol would involve the reaction of saccharin with an appropriate α -haloacetylating agent to form an N-acetylsaccharin intermediate. This intermediate is then

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coupled with 4-aminophenol to yield the final product, SCP-1. Purification is typically achieved through recrystallization.

This in vivo protocol is a standard method for evaluating the analgesic effects of compounds in rodents.

Materials:

- Male Swiss albino mice
- SCP-1
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Acetic acid solution (0.6% in saline)
- Positive control (e.g., Aspirin)
- Syringes and needles for administration

Procedure:

- Fast the mice overnight with free access to water.
- Divide the mice into groups: vehicle control, positive control, and SCP-1 treatment groups (at various doses).
- Administer SCP-1, vehicle, or the positive control orally or intraperitoneally.
- After a set pre-treatment time (e.g., 30-60 minutes), inject each mouse intraperitoneally with the acetic acid solution to induce writhing (a characteristic stretching and constriction of the abdomen).
- Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
- Count the number of writhes for each mouse over a specific period (e.g., 20 minutes).



- Calculate the percentage of protection from writhing for each treatment group compared to the vehicle control group using the following formula: % Protection = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100
- Analyze the data statistically to determine the significance of the analgesic effect.

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